molecular formula C11H17ClO B14555219 Undec-9-ynoyl chloride CAS No. 61798-17-2

Undec-9-ynoyl chloride

Cat. No.: B14555219
CAS No.: 61798-17-2
M. Wt: 200.70 g/mol
InChI Key: ROWCKOKKJCZOHC-UHFFFAOYSA-N
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Description

Undec-9-ynoyl chloride is an organic compound with the molecular formula C11H17ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-9-ynoyl chloride can be synthesized through the reaction of undec-9-ynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the undec-9-ynoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of this compound, with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas scrubbing systems to manage the by-products. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Undec-9-ynoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Undec-9-ynoic Acid: Formed from hydrolysis.

Scientific Research Applications

Undec-9-ynoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of bioactive molecules and as a building block for more complex structures.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of undec-9-ynoyl chloride involves its reactivity as an acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Undec-10-enoyl chloride: Similar structure but with a double bond instead of a triple bond.

    Dec-9-ynoyl chloride: Shorter carbon chain with similar reactivity.

    Dodec-9-ynoyl chloride: Longer carbon chain with similar reactivity.

Uniqueness

Undec-9-ynoyl chloride is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds or saturated chains. This unique feature allows for specific applications in organic synthesis and the preparation of specialized compounds .

Properties

CAS No.

61798-17-2

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

undec-9-ynoyl chloride

InChI

InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3

InChI Key

ROWCKOKKJCZOHC-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCCC(=O)Cl

Origin of Product

United States

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